molecular formula C17H14BrNO3S B14951237 Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate

Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate

Cat. No.: B14951237
M. Wt: 392.3 g/mol
InChI Key: MDHGKPISBINDTR-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with thiourea to form a thiazolidinone intermediate. This intermediate is then reacted with methyl 4-bromobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring structure and, consequently, the associated biological activities .

Properties

Molecular Formula

C17H14BrNO3S

Molecular Weight

392.3 g/mol

IUPAC Name

methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate

InChI

InChI=1S/C17H14BrNO3S/c1-22-17(21)12-4-2-11(3-5-12)16-19(15(20)10-23-16)14-8-6-13(18)7-9-14/h2-9,16H,10H2,1H3

InChI Key

MDHGKPISBINDTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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